molecular formula C18H25NO4 B182013 Benzyl N-Boc-4-piperidinecarboxylate CAS No. 177990-33-9

Benzyl N-Boc-4-piperidinecarboxylate

Cat. No.: B182013
CAS No.: 177990-33-9
M. Wt: 319.4 g/mol
InChI Key: QLGMYLVKJUYFDY-UHFFFAOYSA-N
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Description

Benzyl N-Boc-4-piperidinecarboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-Boc-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to introduce the Boc protecting group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-Boc-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The benzyl group can be replaced with other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using in dichloromethane.

    Substitution: Common reagents include and .

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

Major Products Formed:

    Free amine: from hydrolysis.

    Substituted piperidine derivatives: from substitution reactions.

    Piperidone derivatives: from oxidation.

    Reduced piperidine derivatives: from reduction.

Scientific Research Applications

Benzyl N-Boc-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl N-Boc-4-piperidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom in the piperidine ring, preventing unwanted side reactions. This allows for selective functionalization of the molecule at other positions. The benzyl group can be selectively removed or modified, enabling further derivatization of the compound.

Comparison with Similar Compounds

  • Ethyl N-Boc-piperidine-4-carboxylate
  • 1-Boc-4-piperidone
  • Benzyl N-Boc-4-piperidinecarboxylate

Comparison:

  • Ethyl N-Boc-piperidine-4-carboxylate has an ethyl ester group instead of a benzyl group, making it less bulky and potentially more reactive in certain substitution reactions.
  • 1-Boc-4-piperidone lacks the benzyl group, making it more suitable for reactions where the benzyl group would be a hindrance.
  • This compound is unique due to its combination of the benzyl and Boc protecting groups, providing a balance of stability and reactivity for various synthetic applications.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGMYLVKJUYFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623948
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177990-33-9
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-tert-butoxycarbonylisonipecotic acid (12.0 g, 52.3 mmol), benzyl alcohol (6.0 mL, 58 mmol), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (11.04 g, 57.6 mmol), and 4-dimethylaminopyridine (642 mg, 5.25 mmol) in anhydrous dichloromethane (100 mL) was stirred at room temp. for 6 h. The resultant mixture was diluted with dichloromethane and washed successively with water, 10% aqueous citric acid, saturated sodium bicarbonate, and brine. The organic extract was dried over anhydrous magnesium sulfate, filtered, and concentration under vacuum. The residual oil was subjected to column chromatography on silica eluting with 20% ethyl acetate in hexane. Collection and concentration of appropriate fractions afforded the title product as white solid.
Quantity
12 g
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reactant
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6 mL
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11.04 g
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reactant
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642 mg
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catalyst
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl isonipecotic acid (12.0 g, 52.3 mmol) from example 3 step A, in anhydrous CH2Cl2 (100 ml), was added benzyl alcohol (6.0 ml, 58 mmol), followed by EDC (11.04 g, 57.6 mmol), and DMAP (642 mg, 5.25 mmol). The resulting mixture was stirred for 6 hrs, then diluted with CH2Cl2 (150 ml) and washed successively with water, 10% aqueous citric acid, saturated NaHCO3, and brine and dried (MgSO4). Concentration in vacuo afforded a colorless oil which was chromatographed (SiO2, 20% EtOAc in hexanes) to afford the product as a white solid.
Quantity
12 g
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reactant
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6 mL
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reactant
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100 mL
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11.04 g
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642 mg
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (20 g) in DMF (100 ml) was treated with anhydrous potassium carbonate (60 g) and then benzyl bromide (16.43 g) and the mixture was stirred at room temperature for 72 hours. It was filtered, evaporated to dryness, dissolved in ethyl acetate, washed with sodium carbonate solution and water and dried over sodium sulfate. The product was evaporated to give an oil (29 g).
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20 g
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100 mL
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16.43 g
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